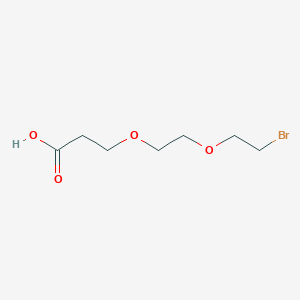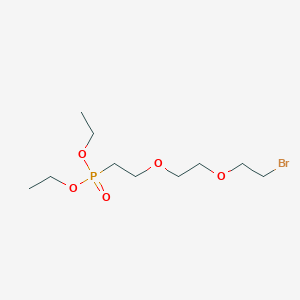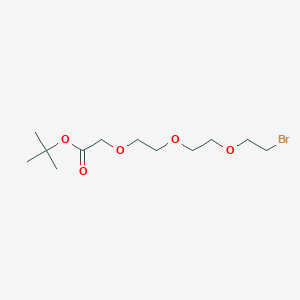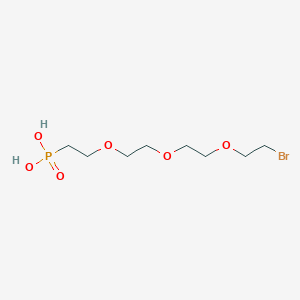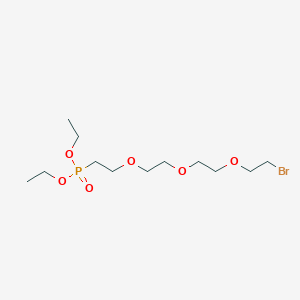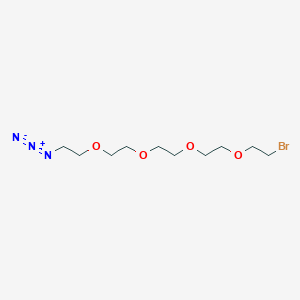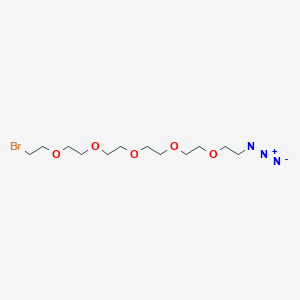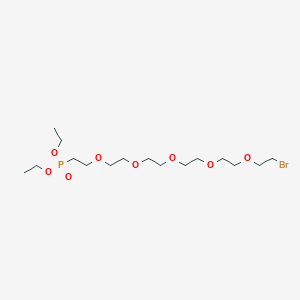
Candicidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.
Applications De Recherche Scientifique
Prostate Gland and Canine Prostatic Hyperplasia : Candicidin has been observed to reduce the size of the prostate gland in dogs and may have potential for treating prostatic hypertrophy in humans (Gordon & Schaffner, 1968).
Dermatological Applications : this compound has demonstrated effectiveness against certain yeast-like organisms and has been used in various forms, such as ointments and spray powders, for treating dermatological conditions like candidiasis (Orris, 1973).
Biosynthesis and Optimization : Research has explored the enzymatic processes involved in the biosynthesis of this compound, with studies focusing on gene clusters and regulatory mechanisms affecting its production (Martín & Aparicio, 2009), (Liu et al., 2018).
Action on Cell Membranes : this compound affects the cell membrane of Candida albicans, disrupting selective permeability and causing internal acidification. It's a potent antifungal agent that acts on cell membranes, leading to changes in ion permeability (Hammond et al., 1974).
Treatment of Benign Prostatic Hyperplasia (BPH) : Clinical studies have evaluated the effectiveness of this compound in treating BPH, showing varying degrees of success. The drug has shown a significant decrease in residual urine and increase in flow rate in some studies, suggesting its potential use in treating patients who are poor surgical risks (Jensen & Madsen, 2004).
Antifungal Activity : this compound has shown strong antifungal activity in both in vitro and in vivo studies, demonstrating effectiveness against major fungus pathogens (Kligman & Lewis, 1953).
Effects on Yeast Cells : Studies on the action of this compound on yeast cells have revealed a sequence of events leading to metabolic changes, highlighting its role in affecting ion transport and energy-generating systems (Liras & Lampen, 1974).
Physiologic Effect on Prostate : Clinical studies have shown that this compound therapy can lead to clinical improvement in symptoms of benign prostatic hypertrophy. Histological reviews also indicate changes in the prostate gland with this compound treatment (Sporer et al., 1975).
Transcriptional Regulation in Biosynthesis : Research has identified key regulatory genes crucial for this compound biosynthesis, offering insights into the genetic and molecular mechanisms governing its production (Tian et al., 2020).
Impact on Synaptosomal Plasma Membranes : this compound and other polyene antibiotics have been shown to increase the ionic permeability of synaptosomal plasma membranes, indicating their potential neuropharmacological effects (Raatikainen et al., 1991).
Propriétés
| 39372-30-0 | |
Formule moléculaire |
C59H84N2O18 |
Poids moléculaire |
1109.3 g/mol |
Nom IUPAC |
(10R,12S,14S,18S,19S,20S,22R,37S,38R)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[(2S,4S,5S)-7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/t35-,36-,37-,38+,43-,44-,45-,47-,48-,50-,51-,53+,54-,55+,56-,57-,59-/m0/s1 |
Clé InChI |
OPGSFDUODIJJGF-FJRFHRPNSA-N |
SMILES isomérique |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@@H]([C@@H]([C@H](CC(=O)C[C@H](C[C@H](C[C@H](CC(=O)CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)C[C@H](C)[C@H](CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Candicidin D; LIA-0704; LIA 0704; LIA0704; Levorin A2; Candicidin D1; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



